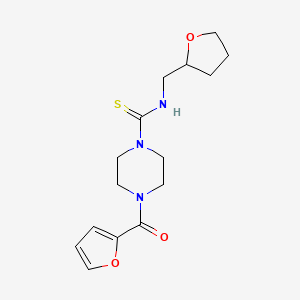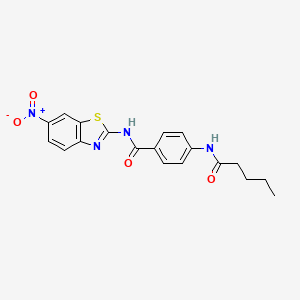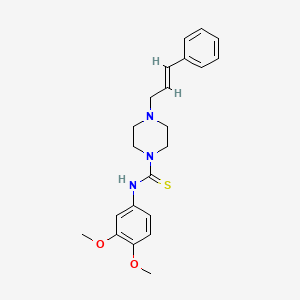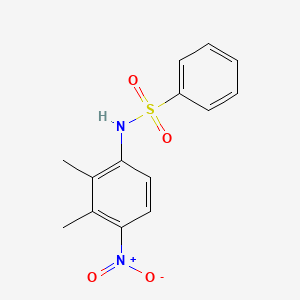
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as BDF-520, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide works by inhibiting the activity of CK2, which is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. By inhibiting CK2, N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is in developing more water-soluble derivatives of the compound, which would make it easier to use in experiments. Another area of interest is in exploring the potential use of N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and its potential applications in treating other diseases beyond cancer and neurodegenerative disorders.
In conclusion, N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is a promising compound with potential applications in biomedical research. Its specificity for CK2 and its anti-cancer properties make it a valuable tool for studying cellular processes and developing new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential uses in other areas of medicine.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a role in cell survival and proliferation. N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h3-4,10,14H,1-2,5-9,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQWDVOHOOZEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)


![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4118529.png)

![N-(4-sec-butylphenyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B4118538.png)



![4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4118566.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)